molecular formula C21H25NO5 B031946 (-)-Canadalisol CAS No. 123878-19-3

(-)-Canadalisol

Cat. No.: B031946
CAS No.: 123878-19-3
M. Wt: 371.4 g/mol
InChI Key: UCUSDXBAFDTERM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Canadalisol, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Visual Search and Target-Directed Action : (-)-Canadalisol is used in scientific research focused on visual search and target-directed action. This research investigates how visual attention and motor actions are guided in different environments (Meegan & Tipper, 1999).

  • Economic and Institutional Impact : Research has explored how funding success and grant amounts for scientific research, like those involving this compound, are influenced by the size of the institution. Smaller institutions tend to receive consistently lower funding, impacting their research capacity (Murray et al., 2016).

  • National Research Institutions and Technological Information : The National Research Council of Canada, for instance, has shown the potential of national scientific institutions in accessing and applying new technological information, which could include compounds like this compound (Albagli, Dawson, & Hasnain, 2014).

  • Research in Education and Policy : Studies also touch on the impact of research in education, policy formulation, and community engagement in Canada, which could encompass the use of compounds like this compound for various scientific inquiries (Ogbogu et al., 2018).

  • Risk Management in Scientific Software Development : Research involving compounds like this compound also extends to the development of scientific software, where risks associated with theory, implementation, and usage are managed through strategic approaches (Sanders & Kelly, 2008).

  • Economic Growth through University Research : University research involving this compound can stimulate economic growth by developing commercialization templates and encouraging investment in these processes (Howitt, 2013).

Properties

IUPAC Name

[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUSDXBAFDTERM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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